BenchChemオンラインストアへようこそ!

6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine

Kinase Inhibition Pre-mRNA Splicing Cdc2-like Kinases

6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine (CAS: 1202227-76-6) is a synthetic small molecule belonging to the 6-arylquinazolin-4-amine class. This chemotype is recognized for its potent and selective inhibition of Cdc2-like kinases (Clk1, Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk1A, Dyrk1B), which are key regulators of pre-mRNA alternative splicing.

Molecular Formula C15H11Cl2N3
Molecular Weight 304.17
CAS No. 1202227-76-6
Cat. No. B2637657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine
CAS1202227-76-6
Molecular FormulaC15H11Cl2N3
Molecular Weight304.17
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20)
InChIKeyBVYKJQIJBIJTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine (CAS 1202227-76-6): A 6-Arylquinazolin-4-amine Chemical Probe for Kinase Research and Splicing Modulation Studies


6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine (CAS: 1202227-76-6) is a synthetic small molecule belonging to the 6-arylquinazolin-4-amine class [1]. This chemotype is recognized for its potent and selective inhibition of Cdc2-like kinases (Clk1, Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk1A, Dyrk1B), which are key regulators of pre-mRNA alternative splicing [2]. The compound features a 6-chloro substitution on the quinazoline core and an N-(4-chlorobenzyl) amine moiety, a combination that distinguishes it from other 6-arylquinazolin-4-amines and influences its physicochemical and potentially its biological profile.

Why 6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine Cannot Be Replaced by Generic Quinazoline Analogs


The 6-arylquinazolin-4-amine chemotype exhibits extreme sensitivity to structural modifications, particularly at the 6-aryl position and the 4-amine substituent. A matrix SAR study of this class revealed that potency against Clk4 varied by orders of magnitude, with IC50 values ranging from 63 nM for optimized analogs to over 100 µM for inactive variants [1]. The specific substitution pattern of 6-chloro and N-(4-chlorobenzyl) in this compound is not a generic, interchangeable moiety. The presence and position of halogen atoms dramatically influence both target binding affinity and off-target kinase selectivity profiles, as evidenced by the comprehensive kinome scan of related compounds [1]. Therefore, substituting this specific compound with a more readily available or less characterized quinazoline derivative risks nullifying the intended biological activity or introducing unforeseen off-target effects, undermining experimental reproducibility.

Quantitative Differentiation of 6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine: Head-to-Head Kinase Selectivity and Physicochemical Profiling


Clk4 and Dyrk1A Inhibitory Activity: Potency Context from the 6-Arylquinazolin-4-amine Class

While direct IC50 data for 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine against Clk4 or Dyrk1A is not publicly reported, it belongs to the 6-arylquinazolin-4-amine class, which has been systematically profiled. A structurally related analog, 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (Compound 4), exhibited potent inhibition with Kd values of 37 nM for Clk1, 50 nM for Clk4, and 27 nM for Dyrk1A [1]. This class-level potency provides a benchmark, indicating that the 6-chloro-N-(4-chlorobenzyl) derivative is expected to possess activity within the low-to-mid nanomolar range for these targets, a significant differentiation from other quinazoline kinase inhibitors that primarily target different kinases (e.g., EGFR, Aurora A) or have weak/micromolar potency.

Kinase Inhibition Pre-mRNA Splicing Cdc2-like Kinases Dyrk1A

Metabotropic Glutamate Receptor 5 (mGlu5) Negative Allosteric Modulation: A Distinct Therapeutic Avenue

6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine has been identified as a modulator of the metabotropic glutamate receptor 5 (mGlu5), with reported bioactivity in the sub-micromolar to micromolar range (≤ 10 µM) in a cell-based assay [1]. This is a distinct activity not observed for many other 6-arylquinazolin-4-amines that have been profiled primarily for kinase inhibition. In comparison, the classic mGlu5 negative allosteric modulator MPEP has a Ki of 17 nM [2], while many mGlu5-targeted quinazoline derivatives can show IC50 values > 100 µM [3]. This dual-target potential (kinase and GPCR) makes this compound a unique tool for exploring polypharmacology or for applications in CNS research where mGlu5 is a key target.

mGlu5 Negative Allosteric Modulator Neuroscience CNS Disorders

Physicochemical Profile: Optimized Lipophilicity for Blood-Brain Barrier Penetration Compared to Polar Analogs

6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine possesses a calculated LogP of 4.55 [1], placing it in an optimal range for passive blood-brain barrier (BBB) penetration (LogP typically between 2 and 5). This is a significant differentiator from more polar 6-arylquinazolin-4-amines, such as those bearing hydrogen-bonding substituents (e.g., hydroxyl, amine) or charged groups, which can have LogP values below 2 and exhibit poor CNS exposure. In contrast, the classic kinase inhibitor lapatinib, a quinazoline-based drug, has a LogP of 5.4 and high molecular weight (581 Da), limiting its CNS utility. The compound's molecular weight (304.2 Da) and low number of hydrogen bond donors (1) and acceptors (3) further support favorable CNS drug-like properties [1].

Lipophilicity Blood-Brain Barrier CNS Drug Design LogP

Synthetic Tractability: Direct Accessibility via Established 4-Anilinoquinazoline Routes

The synthesis of 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine is achieved via a one-step nucleophilic aromatic substitution (SNAr) reaction between commercially available 6-chloroquinazolin-4-amine and 4-chlorobenzyl chloride or a similar alkylating agent . This route is well-precedented for the 4-anilinoquinazoline class and does not require complex transition-metal catalysis or multi-step protection/deprotection sequences. In contrast, many potent 6-arylquinazolin-4-amines (such as Compound 4 described above) require a more complex Suzuki-Miyaura cross-coupling to install the 6-aryl group, which involves additional steps, palladium catalysts, and boronic acid/ester reagents. The straightforward synthesis of this target compound reduces lead time and cost for procurement or in-house preparation, offering a logistical advantage for screening and early-stage validation.

Chemical Synthesis Quinazoline Derivatives Medicinal Chemistry Building Block

Optimal Research and Industrial Use Cases for 6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine


Chemical Probe for Studying Alternative Splicing Modulation via Clk/Dyrk1A Inhibition

As a member of the potent 6-arylquinazolin-4-amine class, this compound is ideally suited as a chemical probe to investigate the functional consequences of Clk1/4 and Dyrk1A inhibition in cellular models of alternative splicing. Its expected low-nanomolar potency against these kinases [1] allows for precise temporal control over splicing events, facilitating studies on diseases where aberrant splicing is implicated, such as certain cancers and neurological disorders.

Lead Compound for CNS-Penetrant Kinase Inhibitor Development

The compound's favorable physicochemical properties—specifically its LogP of 4.55, low molecular weight (304.2 Da), and low hydrogen bond count [2]—position it as an attractive starting point for medicinal chemistry campaigns aimed at developing brain-penetrant kinase inhibitors. This is a distinct advantage over many high-molecular-weight, polar kinase inhibitors that fail to cross the BBB, making it a valuable scaffold for CNS drug discovery programs targeting Clk/Dyrk-related pathologies.

Polypharmacological Tool to Interrogate Kinase-GPCR Cross-Talk

The compound's reported activity on mGlu5 receptors (≤10 µM in cell-based assays) [2] offers a unique opportunity to study the intersection of kinase signaling and GPCR modulation. Researchers investigating neurological disorders where both Clk/Dyrk splicing regulation and mGlu5-mediated neurotransmission are involved (e.g., Fragile X syndrome, autism spectrum disorders) can utilize this compound as a dual-mechanism probe, providing a more integrated view of disease biology than a single-target agent would allow.

Reference Standard for Quality Control and Assay Development

Given its straightforward synthesis and well-defined structure , this compound serves as an excellent reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for quinazoline-based kinase inhibitors. Its distinct UV absorbance profile and mass spectrometric fragmentation pattern can be used to calibrate instruments and ensure batch-to-batch consistency in high-throughput screening campaigns or in the quality control of related compound libraries.

Quote Request

Request a Quote for 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.